2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
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Overview
Description
2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine structure. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde typically involves multiple steps. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes react with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolopyrazine structure.
Chemical Reactions Analysis
2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride (NaBH₄).
Scientific Research Applications
2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new antibiotics and antiviral drugs.
Materials Science: Its unique structure allows it to be used in the development of organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Exhibits different biological activities, including antibacterial and antifungal properties.
Pyrrolo[1,2-a]pyrazine: Shows more pronounced antiviral activities.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2,5-dimethylpyrrolo[2,3-b]pyrazine-7-carbaldehyde |
InChI |
InChI=1S/C9H9N3O/c1-6-3-10-9-8(11-6)7(5-13)4-12(9)2/h3-5H,1-2H3 |
InChI Key |
OKHBVUHGWTUZRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=CN2C)C=O |
Origin of Product |
United States |
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